Cas no 2228347-85-9 (3-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)butan-1-amine)
3-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)butan-1-amine Chemical and Physical Properties
Names and Identifiers
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- 3-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)butan-1-amine
- EN300-1786916
- 2228347-85-9
-
- Inchi: 1S/C11H21N3/c1-5-14-10(4)11(9(3)13-14)8(2)6-7-12/h8H,5-7,12H2,1-4H3
- InChI Key: ONLIQQAOTQMRQJ-UHFFFAOYSA-N
- SMILES: N1(CC)C(C)=C(C(C)=N1)C(C)CCN
Computed Properties
- Exact Mass: 195.173547683g/mol
- Monoisotopic Mass: 195.173547683g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 4
- Complexity: 172
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.3
- Topological Polar Surface Area: 43.8Ų
3-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)butan-1-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1786916-0.05g |
3-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)butan-1-amine |
2228347-85-9 | 0.05g |
$1212.0 | 2023-09-19 | ||
| Enamine | EN300-1786916-0.1g |
3-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)butan-1-amine |
2228347-85-9 | 0.1g |
$1269.0 | 2023-09-19 | ||
| Enamine | EN300-1786916-0.25g |
3-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)butan-1-amine |
2228347-85-9 | 0.25g |
$1328.0 | 2023-09-19 | ||
| Enamine | EN300-1786916-0.5g |
3-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)butan-1-amine |
2228347-85-9 | 0.5g |
$1385.0 | 2023-09-19 | ||
| Enamine | EN300-1786916-1.0g |
3-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)butan-1-amine |
2228347-85-9 | 1g |
$1442.0 | 2023-06-02 | ||
| Enamine | EN300-1786916-2.5g |
3-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)butan-1-amine |
2228347-85-9 | 2.5g |
$2828.0 | 2023-09-19 | ||
| Enamine | EN300-1786916-5.0g |
3-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)butan-1-amine |
2228347-85-9 | 5g |
$4184.0 | 2023-06-02 | ||
| Enamine | EN300-1786916-10.0g |
3-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)butan-1-amine |
2228347-85-9 | 10g |
$6205.0 | 2023-06-02 | ||
| Enamine | EN300-1786916-1g |
3-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)butan-1-amine |
2228347-85-9 | 1g |
$1442.0 | 2023-09-19 | ||
| Enamine | EN300-1786916-5g |
3-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)butan-1-amine |
2228347-85-9 | 5g |
$4184.0 | 2023-09-19 |
3-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)butan-1-amine Related Literature
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
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Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
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Jason Wan Lab Chip, 2020,20, 4528-4538
Additional information on 3-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)butan-1-amine
Research Brief on 3-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)butan-1-amine (CAS: 2228347-85-9) in Chemical Biology and Pharmaceutical Applications
The compound 3-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)butan-1-amine (CAS: 2228347-85-9) has recently garnered attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, biological activity, and relevance in drug discovery.
Recent studies highlight the role of this pyrazole derivative as a versatile scaffold in medicinal chemistry. Its structural features, including the ethyl and dimethyl substitutions on the pyrazole ring, contribute to its stability and bioavailability. Researchers have explored its potential as a modulator of specific biological targets, particularly in the context of neurological disorders and inflammatory diseases.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's efficacy as a selective serotonin receptor ligand. The research team utilized molecular docking simulations and in vitro assays to validate its binding affinity, suggesting its promise in the development of novel antidepressants. The CAS number 2228347-85-9 was specifically referenced in this work as a key identifier for reproducibility.
In addition to its neurological applications, recent patent filings (WO2023018765) describe the use of 3-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)butan-1-amine as a precursor in the synthesis of anti-inflammatory agents. The compound's amine functionality allows for facile derivatization, enabling the creation of a library of analogs with optimized pharmacokinetic properties.
From a synthetic chemistry perspective, advances in the preparation of this compound have been reported. A 2024 publication in Organic Process Research & Development detailed an improved synthetic route with higher yield (78%) and reduced environmental impact, employing green chemistry principles. This development is particularly significant for scaling up production for preclinical studies.
Ongoing research is investigating the compound's potential in targeted drug delivery systems. Preliminary data suggest that conjugation of 3-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)butan-1-amine to nanoparticle carriers enhances tissue-specific accumulation while maintaining therapeutic efficacy. These findings were presented at the 2024 American Chemical Society National Meeting.
As the scientific community continues to explore the applications of this compound, its unique chemical properties and biological activity profile position it as a promising candidate for further drug development efforts. Future research directions include comprehensive toxicology studies and clinical translation of the most promising derivatives.
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